molecular formula C20H32N2O3S B6499336 N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide CAS No. 953209-96-6

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B6499336
CAS No.: 953209-96-6
M. Wt: 380.5 g/mol
InChI Key: WAYKDBDKHQJYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide is a synthetic sulfonamide derivative featuring a piperidine core substituted with a cyclopentyl group at the 1-position and a methyl-linked ethane-sulfonamide moiety bearing a 4-methoxyphenyl aromatic ring. Its synthesis likely involves sulfonylation of a piperidinylmethyl intermediate and subsequent functionalization of the piperidine nitrogen with cyclopentyl groups .

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3S/c1-25-20-8-6-17(7-9-20)12-15-26(23,24)21-16-18-10-13-22(14-11-18)19-4-2-3-5-19/h6-9,18-19,21H,2-5,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYKDBDKHQJYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Pharmacological Relevance
N-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide Piperidine 1-Cyclopentyl, 4-methoxyphenyl-sulfonamide Hypothesized CNS activity (e.g., opioid receptor modulation) due to lipophilic cyclopentyl and sulfonamide H-bonding .
N-({1-[(Furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide (BE42207) Piperidine 1-Furan-2-ylmethyl, 4-methoxyphenyl-sulfonamide Similar sulfonamide backbone; furan substituent may enhance metabolic stability compared to cyclopentyl .
W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) Piperidine 4-Nitrophenylethyl, 4-chlorophenyl-sulfonamide Reported opioid-like activity; nitro group increases electron-withdrawing effects, potentially altering receptor binding kinetics vs. 4-methoxyphenyl .
Astemizole Benzimidazole 4-Methoxyphenylethyl, fluorophenylmethyl Antihistamine with 4-methoxyphenyl moiety; sulfonamide absence reduces H-bonding capacity compared to target compound .
Formoterol-Related Compound B Ethanolamine 4-Methoxyphenylethylamine Beta-agonist; 4-methoxyphenyl enhances receptor affinity but lacks sulfonamide’s stability .

Key Differences and Implications

4-Methoxyphenyl vs. 4-chlorophenyl (W-18): Methoxy’s electron-donating nature may increase metabolic stability but reduce electrophilic interactions with receptors compared to chloro or nitro groups .

Sulfonamide vs. Amine Linkages: The sulfonamide group in the target compound provides strong hydrogen-bonding capacity, which is absent in astemizole’s benzimidazole core or formoterol’s ethanolamine structure. This could enhance target binding or resistance to enzymatic degradation .

Synthetic and Analytical Considerations :

  • X-ray crystallography (using SHELX programs) is critical for resolving the stereochemistry of the cyclopentyl-piperidine moiety, as seen in analogous piperidine derivatives .
  • HPLC and mass spectrometry (referenced in formoterol-related compound analyses) are applicable for purity assessment .

Research Findings and Hypotheses

  • Receptor Selectivity : The cyclopentyl group may confer selectivity toward sigma or opioid receptors, as seen in W-18/W-15 analogs, but with reduced cytotoxicity due to the absence of nitro groups .
  • Metabolic Stability : The 4-methoxyphenyl group could slow oxidative metabolism compared to W-18’s nitro group, which is prone to reduction .
  • Solubility : The sulfonamide moiety may improve aqueous solubility relative to astemizole’s benzimidazole, though cyclopentyl’s hydrophobicity could offset this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.